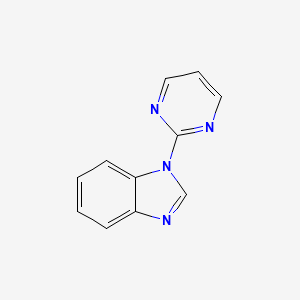

1-(2-Pyrimidinyl)-1h-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Pyrimidinyl)-1h-benzimidazole is a heterocyclic compound that features a benzimidazole ring fused with a pyrimidine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

Mechanism of Action

Target of Action

The primary target of 1-(2-Pyrimidinyl)-1h-benzimidazole, also known as 1-(2-Pyrimidinyl)piperazine (1-PP), is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system . 1-PP also acts as a partial agonist of the 5-HT1A receptor , albeit to a much lesser extent .

Mode of Action

1-PP acts as an antagonist of the α2-adrenergic receptor, meaning it blocks the action of natural agonists at these receptors . This leads to an increase in the release of norepinephrine, a neurotransmitter involved in the regulation of attention, alertness, and memory . As a partial agonist of the 5-HT1A receptor, 1-PP can both activate the receptor at higher concentrations and block the action of full agonists at lower concentrations .

Biochemical Pathways

The action of 1-PP at the α2-adrenergic and 5-HT1A receptors influences several biochemical pathways. The antagonism at the α2-adrenergic receptor leads to increased noradrenergic and dopaminergic activity . The partial agonism at the 5-HT1A receptor can result in both the enhancement and inhibition of serotonin release, depending on the concentration of 1-PP and the presence of other agonists .

Pharmacokinetics

The pharmacokinetics of 1-PP involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver via the CYP3A4 enzyme . The systemic clearance values for buspirone (a drug that metabolizes to 1-PP) and 1-PP are 13.1 and 8.2 ml/min respectively, and the terminal elimination half-lives are 25 and 79 minutes respectively .

Result of Action

The antagonistic action of 1-PP at the α2-adrenergic receptor results in increased noradrenergic and dopaminergic activity, which can enhance alertness, attention, and memory . Its action at the 5-HT1A receptor can modulate serotonin release, which can influence mood and anxiety .

Action Environment

The action of 1-PP can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 can affect the metabolism of 1-PP, thereby altering its efficacy and potential for side effects . Additionally, individual differences in CYP3A4 activity, which can be influenced by genetic factors, can also impact the pharmacokinetics and pharmacodynamics of 1-PP .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Pyrimidinyl)-1h-benzimidazole can be synthesized through various methods. One common approach involves the cyclization of 2-aminopyrimidine with o-phenylenediamine under acidic conditions. The reaction typically requires a catalyst such as polyphosphoric acid or sulfuric acid and is conducted at elevated temperatures to facilitate ring closure.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyrimidinyl)-1h-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted pyrimidinyl-benzimidazole derivatives.

Scientific Research Applications

1-(2-Pyrimidinyl)-1h-benzimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure.

Comparison with Similar Compounds

1-(2-Pyrimidinyl)piperazine: Known for its use as an antagonist of the α2-adrenergic receptor.

2-Pyrimidinyl-1h-benzimidazole: A structural isomer with similar chemical properties but different biological activities.

Uniqueness: 1-(2-Pyrimidinyl)-1h-benzimidazole is unique due to its dual ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

IUPAC Name |

1-pyrimidin-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-5-10-9(4-1)14-8-15(10)11-12-6-3-7-13-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOBJIMEEMWZSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone](/img/structure/B2809447.png)

![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2809448.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate](/img/structure/B2809450.png)

![1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride](/img/structure/B2809455.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide](/img/new.no-structure.jpg)

![3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid](/img/structure/B2809463.png)

![3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2809469.png)